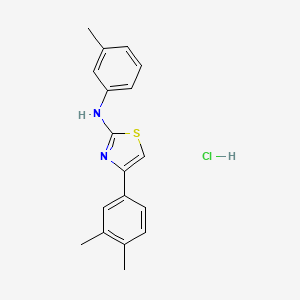![molecular formula C14H19BrN2O3 B5082609 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5082609.png)
1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a brominated phenyl ring, a hydroxyl group, a methoxy group, and a piperidine carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide typically involves multiple steps, starting with the bromination of a phenolic compound. The hydroxyl and methoxy groups are introduced through specific substitution reactions. The final step involves the formation of the piperidine carboxamide moiety through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of azides or thiol-substituted compounds.
Applications De Recherche Scientifique
1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The brominated phenyl ring and the piperidine moiety may interact with enzymes or receptors, leading to changes in their activity. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
- 1-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide
- 1-[(3-Fluoro-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide
- 1-[(3-Iodo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The presence of bromine in 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide provides unique reactivity and interaction profiles compared to chlorine, fluorine, or iodine.
- Hydroxyl and Methoxy Groups: These functional groups are consistent across similar compounds, contributing to their overall chemical behavior and potential applications.
Propriétés
IUPAC Name |
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-20-12-6-9(5-11(15)13(12)18)7-17-4-2-3-10(8-17)14(16)19/h5-6,10,18H,2-4,7-8H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOACJYSGBXJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCC(C2)C(=O)N)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5082546.png)
![(2,4-Dimethylimidazo[1,2-a]benzimidazol-1-yl)-thiophen-2-ylmethanone;hydrobromide](/img/structure/B5082554.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-6-quinoxalinecarboxamide](/img/structure/B5082562.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-pyridinyl)piperazine](/img/structure/B5082572.png)

![2-[(4-ethyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5082584.png)
![methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate](/img/structure/B5082586.png)
![N-(1,2-dihydro-5-acenaphthylenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5082592.png)
![1-ethyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine](/img/structure/B5082599.png)

![ethyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5082616.png)
![4-(4-Bromophenyl)-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidin-4-ol](/img/structure/B5082618.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5082626.png)
